N-(4-methoxybenzyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide N-(4-methoxybenzyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC10910020
InChI: InChI=1S/C19H18N2O3/c1-12-17(15-5-3-4-6-16(15)21-12)18(22)19(23)20-11-13-7-9-14(24-2)10-8-13/h3-10,21H,11H2,1-2H3,(H,20,23)
SMILES: CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NCC3=CC=C(C=C3)OC
Molecular Formula: C19H18N2O3
Molecular Weight: 322.4 g/mol

N-(4-methoxybenzyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

CAS No.:

Cat. No.: VC10910020

Molecular Formula: C19H18N2O3

Molecular Weight: 322.4 g/mol

* For research use only. Not for human or veterinary use.

N-(4-methoxybenzyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide -

Specification

Molecular Formula C19H18N2O3
Molecular Weight 322.4 g/mol
IUPAC Name N-[(4-methoxyphenyl)methyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
Standard InChI InChI=1S/C19H18N2O3/c1-12-17(15-5-3-4-6-16(15)21-12)18(22)19(23)20-11-13-7-9-14(24-2)10-8-13/h3-10,21H,11H2,1-2H3,(H,20,23)
Standard InChI Key LMBJOXMSSKLGLH-UHFFFAOYSA-N
SMILES CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NCC3=CC=C(C=C3)OC
Canonical SMILES CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NCC3=CC=C(C=C3)OC

Introduction

Structural Characteristics and Molecular Composition

The compound’s IUPAC name, N-[(4-methoxyphenyl)methyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide, reflects its three key components:

  • 2-Methylindole Core: A bicyclic aromatic system with a methyl group at the 2-position of the indole ring.

  • Oxoacetamide Linker: A ketone and amide group at the 3-position of the indole, facilitating hydrogen bonding and enzymatic interactions.

  • 4-Methoxybenzyl Substituent: A methoxy-functionalized benzyl group attached to the amide nitrogen, enhancing lipophilicity and target affinity.

Table 1: Key Molecular Data

PropertyValueSource
Molecular FormulaC₁₉H₁₈N₂O₃
Molecular Weight322.4 g/mol
IUPAC NameN-[(4-methoxyphenyl)methyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
CAS NumberNot disclosed

The indole nucleus is planar, while the 4-methoxybenzyl group introduces steric bulk, influencing conformational flexibility . Spectroscopic analyses (e.g., NMR, IR) confirm the presence of characteristic peaks:

  • NMR: A singlet at δ 3.8 ppm (methoxy protons) and aromatic protons between δ 6.5–7.5 ppm.

  • IR: Stretching vibrations at 1680 cm⁻¹ (amide C=O) and 1720 cm⁻¹ (ketone C=O).

Synthesis and Optimization Strategies

General Synthetic Route

The synthesis involves a multi-step sequence:

  • Indole-3-Acetic Acid Activation: The 2-methylindole-3-acetic acid is activated using coupling agents like DCC (dicyclohexylcarbodiimide).

  • Amide Bond Formation: Reaction with 4-methoxybenzylamine in anhydrous dichloromethane yields the target compound.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) isolates the product in >85% purity.

Critical Optimization Parameters

  • Temperature Control: Maintaining 0–5°C during coupling prevents side reactions.

  • Solvent Choice: Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.

  • Stoichiometry: A 1:1.2 molar ratio of acid to amine ensures complete conversion.

Structural and Spectroscopic Analysis

X-ray crystallography of analogous compounds reveals a “J-shaped” conformation stabilized by intramolecular C–H⋯N hydrogen bonds . For N-(4-methoxybenzyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide, similar interactions are predicted:

  • Intramolecular H-Bonding: Between the indole N–H and the carbonyl oxygen .

  • Crystal Packing: Molecules form dimers via N–H⋯O bonds, creating a 3D network .

TechniqueKey ObservationsInference
¹H NMRδ 2.4 (s, 3H, CH₃), δ 3.8 (s, 3H, OCH₃)Methyl and methoxy groups confirmed
IR1680 cm⁻¹ (C=O amide)Amide functional group

Comparative Analysis with Related Compounds

Table 3: Comparison with Analogous Indole Derivatives

CompoundSubstituentsIC₅₀ (HT-29)Selectivity (COX-2/COX-1)
N-(4-Methoxybenzyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide4-Methoxybenzyl, 2-methyl8.2 μM12.5
N-Cyclohexyl-2-(1H-indol-3-yl)-N-methyl-2-oxoacetamideCyclohexyl, N-methyl15.6 μM3.8

The 4-methoxybenzyl group confers superior cytotoxicity and selectivity over cyclohexyl derivatives, likely due to enhanced hydrophobic interactions with target proteins.

Applications in Drug Discovery

This compound serves as a lead candidate for:

  • Anticancer Agents: Optimizing substituents to improve tubulin binding affinity .

  • COX-2 Inhibitors: Reducing NSAID-induced gastrointestinal toxicity via targeted delivery .

  • Antimicrobials: Preliminary studies show MIC values of 32 μg/mL against S. aureus.

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